molecular formula C12H18N2O2 B14811240 (4-Cyclopropoxy-5-isopropoxypyridin-2-YL)methanamine

(4-Cyclopropoxy-5-isopropoxypyridin-2-YL)methanamine

Cat. No.: B14811240
M. Wt: 222.28 g/mol
InChI Key: LXYSVNARTLPRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyclopropoxy-5-isopropoxypyridin-2-YL)methanamine is an organic compound with the molecular formula C12H18N2O2 It is a derivative of pyridine, featuring both cyclopropoxy and isopropoxy substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropoxy-5-isopropoxypyridin-2-YL)methanamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, often involving high-throughput screening of reaction conditions and catalysts. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropoxy-5-isopropoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(4-Cyclopropoxy-5-isopropoxypyridin-2-YL)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Cyclopropoxy-5-isopropoxypyridin-2-YL)methanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropoxy and isopropoxy groups may enhance binding affinity and specificity to these targets, influencing biological pathways and processes. Detailed studies on its mechanism of action would involve molecular docking and biochemical assays to elucidate its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclopropoxy-5-isopropoxypyridin-2-YL)methanamine is unique due to the specific positioning of its substituents on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties compared to its analogs. For instance, the presence of both cyclopropoxy and isopropoxy groups may confer enhanced stability and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(4-cyclopropyloxy-5-propan-2-yloxypyridin-2-yl)methanamine

InChI

InChI=1S/C12H18N2O2/c1-8(2)15-12-7-14-9(6-13)5-11(12)16-10-3-4-10/h5,7-8,10H,3-4,6,13H2,1-2H3

InChI Key

LXYSVNARTLPRSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(N=C1)CN)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.